1,3-Dibromo-1,1-difluorobutane
Overview
Description
1,3-Dibromo-1,1-difluorobutane is an organofluorine compound with the molecular formula C₄H₆Br₂F₂ It is characterized by the presence of two bromine atoms and two fluorine atoms attached to a butane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dibromo-1,1-difluorobutane can be synthesized through the halogenation of butane derivatives. One common method involves the bromination and fluorination of butane using bromine (Br₂) and fluorine (F₂) under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the selective addition of bromine and fluorine atoms to the butane molecule.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
1,3-Dibromo-1,1-difluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as hydroxide ions (OH⁻) or amines (NH₂).
Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.
Addition Reactions: The compound can participate in addition reactions with electrophiles, such as hydrogen halides (HX).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH₃) are commonly used.
Elimination: Strong bases like potassium tert-butoxide (KOtBu) are employed.
Addition: Hydrogen halides (HCl, HBr) are used under acidic conditions.
Major Products
Substitution: Products include alcohols or amines.
Elimination: Alkenes are formed.
Addition: The addition of hydrogen halides results in the formation of haloalkanes.
Scientific Research Applications
1,3-Dibromo-1,1-difluorobutane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,3-dibromo-1,1-difluorobutane involves its interaction with nucleophiles and electrophiles. The bromine and fluorine atoms make the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
1,3-Dibromo-1,1,1-trifluorobutane: Similar structure but with an additional fluorine atom.
1,3-Dichloro-1,1-difluorobutane: Chlorine atoms replace bromine atoms.
1,3-Dibromo-1,1-dichlorobutane: Combination of bromine and chlorine atoms.
Uniqueness
1,3-Dibromo-1,1-difluorobutane is unique due to its specific combination of bromine and fluorine atoms, which impart distinct reactivity and properties compared to other halogenated butanes. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1,3-dibromo-1,1-difluorobutane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6Br2F2/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYWJVIZPXZXUML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6Br2F2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90371579 | |
Record name | 1,3-dibromo-1,1-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
406-42-8 | |
Record name | 1,3-dibromo-1,1-difluorobutane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90371579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 406-42-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 1,3-Dibromo-1,1-difluorobutane undergoes double dehydrobromination when reacted with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) []. This reaction results in the formation of difluorodienes, specifically 4-aryl-1,1-difluoro-1,3-butadienes when the starting material is a 4-aryl-1,3-dibromo-1,1-difluorobutane [].
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